

A Comprehensive Technical Guide to 4-Chloroindan-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1*H*-inden-2(3*H*)-one

Cat. No.: B1357610

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanone scaffolds are significant structural motifs in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of various biologically active compounds. This technical guide provides an in-depth overview of 4-chloroindan-2-one, a halogenated derivative of 2-indanone. While specific research on this particular derivative is limited, this guide consolidates available data on its chemical properties and provides context based on the known characteristics of the parent compound and related analogs.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-chloroindan-2-one are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
IUPAC Name	4-chloro-1,3-dihydroinden-2-one	-
Synonyms	4-chloro-2,3-dihydro-1H-inden-2-one, 4-chloro-2-indanone	-
Molecular Formula	C ₉ H ₇ ClO	-
Molecular Weight	166.6 g/mol	-
Appearance	White to off-white solid	-
Boiling Point	294.0 ± 40.0 °C (Predicted)	-
Density	1.312 ± 0.06 g/cm ³ (Predicted)	-
Storage Temperature	2-8°C	-

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 4-chloroindan-2-one is not extensively documented in publicly available literature. However, a plausible synthetic route can be adapted from the well-established synthesis of the parent compound, 2-indanone, from indene. [1] The key would be the utilization of 4-chloroindene as the starting material.

Representative Synthesis of 4-Chloroindan-2-one from 4-Chloroindene

This protocol is a representative method and may require optimization for specific laboratory conditions.

Step 1: Formation of the Monoformate of 4-Chloro-1,2-indanediol

- In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, combine formic acid (88%) and hydrogen peroxide (30%).
- Maintain the temperature at 35-40°C while adding 4-chloroindene dropwise with continuous stirring over a period of 2 hours.

- After the addition is complete, allow the reaction to stir at room temperature for an additional 7 hours to ensure completion.
- Remove the formic acid under reduced pressure, ensuring the temperature of the reaction mixture does not exceed 60°C. The resulting residue is the crude monoformate of 4-chloro-1,2-indanediol.

Step 2: Hydrolysis to 4-Chloroindan-2-one

- In a separate flask fitted with a condenser, bring a 7% (by volume) sulfuric acid solution to a boil.
- Add the crude monoformate of 4-chloro-1,2-indanediol to the boiling sulfuric acid solution.
- Perform steam distillation on the mixture. The distillate will contain 4-chloroindan-2-one.
- The product can be further purified by recrystallization or vacuum sublimation.

Below is a diagram illustrating the proposed synthetic workflow.

Synthesis of 4-Chloroindan-2-one

4-Chloroindene

Reaction with
Formic Acid & H₂O₂Monoformate of
4-Chloro-1,2-indanediolHydrolysis with
dilute H₂SO₄

Role in Drug Discovery

4-Chloroindan-2-one
(Intermediate)Chemical
Modification[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Chloroindan-2-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1357610#iupac-name-for-4-chloro-indan-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com